FXa Inhibitory Potency: Otamixaban vs. Apixaban and Edoxaban
Otamixaban inhibits human factor Xa with a Ki of 0.5 nM [1]. This potency is comparable to edoxaban (Ki = 0.561 nM) [2] but notably less potent than apixaban (Ki = 0.08 nM) . The intermediate potency of otamixaban, combined with its reversible binding and intravenous delivery, positions it as a distinct research tool where ultra-high potency is not required but rapid control is desired.
| Evidence Dimension | Inhibition constant (Ki) for human factor Xa |
|---|---|
| Target Compound Data | Ki = 0.5 nM |
| Comparator Or Baseline | Apixaban: Ki = 0.08 nM; Edoxaban: Ki = 0.561 nM |
| Quantified Difference | Otamixaban is 6.25-fold less potent than apixaban; 1.12-fold less potent than edoxaban |
| Conditions | In vitro enzymatic assay with purified human factor Xa |
Why This Matters
Researchers requiring a reversible, intravenous FXa inhibitor with moderate potency for mechanistic studies should select otamixaban over the more potent oral agents apixaban and edoxaban.
- [1] Chu V, et al. The discovery of the Factor Xa inhibitor otamixaban: from lead identification to clinical development. Bentham Science. View Source
- [2] Edoxaban (tosylate Monohydrate) Datasheet. Adooq. View Source
